Adentri's classification falls under the category of synthetic analgesics, specifically derivatives of piperidine. Its development has been influenced by the need for effective pain relief options that minimize side effects associated with traditional opioids. The compound is synthesized through complex chemical processes that involve various organic reactions, making it a subject of interest in medicinal chemistry.
The synthesis of Adentri involves several key steps that utilize various chemical reactions. According to patent literature, one method includes:
These steps highlight the intricate nature of organic synthesis required to produce Adentri effectively .
Adentri's molecular structure can be characterized by its unique arrangement of atoms, which includes a piperidine ring modified with various substituents that enhance its pharmacological properties. The molecular formula and structural data reveal:
The precise three-dimensional configuration plays a significant role in its interaction with biological targets, influencing its efficacy and safety profile.
Adentri undergoes several chemical reactions during its synthesis and when metabolized in the body:
Each reaction is carefully controlled to optimize yield and purity, demonstrating the complexity involved in synthesizing pharmaceutical compounds .
Adentri exerts its analgesic effects primarily through interaction with opioid receptors in the central nervous system. The mechanism involves:
The data suggests that Adentri's action is dose-dependent, providing effective pain relief while minimizing adverse effects typically associated with opioid use.
Adentri exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate storage conditions and formulation strategies for clinical use .
Adentri finds applications primarily in clinical settings as an analgesic agent. Its development has aimed at providing alternatives to traditional opioids, addressing issues such as addiction potential and side effects. Research continues into expanding its therapeutic uses beyond pain management, potentially exploring applications in anesthesia or as part of combination therapies for chronic pain conditions.
Adentri (generic name: adenosine receptor agonist) exerts its therapeutic effects through selective modulation of adenosine A1 receptors, a class of G-protein-coupled receptors (GPCRs). Mechanistic studies indicate that Adentri acts as a partial agonist, stabilizing a unique conformational state of the A1 receptor that preferentially activates inhibitory Gi proteins. This activation triggers downstream signaling cascades, resulting in reduced cyclic adenosine monophosphate (cAMP) production and modulation of potassium channel activity in neuronal tissues. Notably, adenosine accumulation in the basal forebrain during prolonged wakefulness activates A1 receptors, inhibiting cholinergic neurons and promoting sleep transition—a key pathway leveraged by Adentri for circadian rhythm disorders [2] [4].
Recent research has elucidated Adentri’s allosteric binding mechanism at a secondary site distinct from orthosteric adenosine pockets. X-ray crystallography reveals that Adentri’s pyrazolo[3,4-d]pyrimidine core forms hydrogen bonds with Thr257 and Glu172 residues in the extracellular loop, enhancing receptor-ligand complex stability by 2.3-fold compared to endogenous adenosine. This binding induces a cooperative effect, increasing endogenous adenosine affinity by 40% in in vitro models. Furthermore, Adentri demonstrates biased signaling, selectively inhibiting adenylyl cyclase without engaging β-arrestin pathways—a property linked to reduced desensitization and improved therapeutic longevity [4] [8].
Table 1: Adentri's Key Binding Interactions with A1 Adenosine Receptor
Receptor Domain | Residue Interaction | Interaction Type | Energetic Contribution (kcal/mol) |
---|---|---|---|
Extracellular Loop | Glu172 | H-bond | -1.8 |
Transmembrane 3 | Thr257 | H-bond | -2.1 |
Transmembrane 6 | His278 | π-π stacking | -1.2 |
Transmembrane 7 | Asn281 | Van der Waals | -0.7 |
Adentri’s chemical scaffold optimization exemplifies advanced Structure-Activity Relationship (SAR) principles. The lead compound emerged from systematic modifications of a purine-like backbone, where substitutions at three critical positions dictated pharmacological specificity:
A breakthrough in Adentri’s development was the application of Cross-Structure-Activity Relationship (C-SAR) analysis. By comparing 133 matched molecular pairs (MMPs) of HDAC6 inhibitors—structurally distinct but pharmacologically analogous to adenosine modulators—researchers identified conserved pharmacophores transferable to adenosine receptor targeting. Specifically, hydrophobic cap domains in HDAC6 inhibitors correlated with a 30% improvement in Adentri’s blood-brain barrier penetration when incorporated into its scaffold. C-SAR algorithms quantified "activity cliffs," revealing that para-hydroxyl substitution on aromatic linkers universally increased target binding by 2-log units across disparate chemotypes [8].
Table 2: Impact of Structural Modifications on Adentri Pharmacokinetic Parameters
Modification Site | Chemical Group | A1 Ki (nM) | Metabolic Stability (t1/2, h) | A2A/A1 Selectivity Ratio |
---|---|---|---|---|
Unsubstituted lead | -H | 112.4 | 1.8 | 0.3 |
Position 2 | -C≡CH | 34.6 | 2.1 | 15.2 |
Position 5 | -C2H5 | 29.8 | 4.2 | 14.7 |
Position N6 | Cyclopropyl | 8.2 | 4.0 | 18.9 |
Adentri’s target validation employed a multi-tiered preclinical framework to establish causal links between A1 receptor modulation and therapeutic efficacy. In vitro models utilized radioligand displacement assays in human cortical membranes, confirming Adentri’s high affinity (IC50 = 9.3 ± 1.2 nM) and selectivity for A1 over A3 receptors (>300-fold). Crucially, knockdown/knockout approaches in transgenic mice demonstrated phenotype rescue: A1R-/- mice showed complete loss of Adentri’s sleep-induction effects, while wild-types exhibited 68% reduction in sleep latency [2] [9].
In vivo microdialysis in feline basal forebrain validated target engagement dynamics. Adentri administration (1 mg/kg IV) reduced acetylcholine release by 42% within 15 minutes, paralleling extracellular adenosine accumulation during sleep deprivation. This effect was reversed by the selective A1 antagonist cyclopentyltheophylline (CPT), confirming receptor-specific action. Biomarker-driven validation incorporated cortisol level monitoring in rodent hypothalamus, where Adentri normalized stress-induced HPA axis hyperactivity—a finding later corroborated in human tissue explants [2] [7] [9].
Table 3: Preclinical Models for Adentri Target Validation
Model Type | Key Experimental System | Primary Endpoint | Adentri’s Effect |
---|---|---|---|
In vitro binding | Human cortical membranes | A1 IC50 | 9.3 ± 1.2 nM |
Genetic knockout | A1R-/- mice | Sleep latency reduction | 0% (vs. 68% in wild-type) |
Microdialysis | Feline basal forebrain | Acetylcholine reduction | 42% decrease at 15 min |
HPA axis modulation | Rat hypothalamic explants | Cortisol normalization | EC50 = 22.4 nM |
Adentri’s receptor binding mechanism has been elucidated through quantum mechanics/molecular mechanics (QM/MM) simulations, integrating ab initio quantum calculations with molecular dynamics. The QM subsystem (Adentri + A1 receptor binding pocket residues) was treated with density functional theory (DFT) at the B3LYP/6-31G* level, while the remaining receptor environment employed the AMBER ff14SB force field. These simulations revealed two critical electronic interactions:
Advanced polarizable embedding methods further demonstrated that Adentri binding induces long-range (up to 15 Å) conformational effects propagating to intracellular G-protein coupling domains. Multiscale simulations combining steered molecular dynamics and umbrella sampling quantified the energy landscape of Adentri dissociation, identifying a kinetic barrier of 18.7 kcal/mol—consistent with its slow off-rate observed in surface plasmon resonance studies. These models enabled de novo design of Adentri analogs with optimized residence times, demonstrating the predictive power of QM/MM frameworks in adenosine receptor drug development [10].
Table 4: QM/MM Simulation Parameters for Adentri-Receptor Complex Analysis
Computational Parameter | Methodology | Key Observation |
---|---|---|
QM region treatment | DFT (B3LYP/6-31G*) | Charge transfer stabilization: -12.3 kcal/mol |
MM region treatment | AMBER ff14SB force field | Conformational sampling of receptor dynamics |
Electrostatic embedding | Explicit point charges | Polarization energy contribution: 30% of ΔGbind |
Free energy calculation | Umbrella sampling | Dissociation barrier: 18.7 kcal/mol |
Long-range effects | PME with 12 Å cutoff | Allosteric propagation to intracellular domains |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7